molecular formula C9H12O5 B15176785 3-Formylbut-2-endiyl diacetate CAS No. 85030-54-2

3-Formylbut-2-endiyl diacetate

Cat. No.: B15176785
CAS No.: 85030-54-2
M. Wt: 200.19 g/mol
InChI Key: NEKPHUYQAAGESS-YCRREMRBSA-N
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Description

3-Formylbut-2-endiyl diacetate is an organic compound with the molecular formula C9H12O5 and a molecular weight of 200.19 g/mol It is characterized by the presence of a formyl group and two acetoxy groups attached to a but-2-endiyl backbone

Preparation Methods

The synthesis of 3-Formylbut-2-endiyl diacetate typically involves the reaction of but-2-yne-1,4-diol with acetic anhydride in the presence of a catalyst. The reaction conditions often include a temperature range of 0-5°C and a reaction time of several hours to ensure complete acetylation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Formylbut-2-endiyl diacetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields 3-carboxybut-2-endiyl diacetate, while reduction yields 3-hydroxybut-2-endiyl diacetate.

Scientific Research Applications

3-Formylbut-2-endiyl diacetate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on various disease pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Formylbut-2-endiyl diacetate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the acetoxy groups can undergo hydrolysis to release acetic acid. These reactions can modulate various biochemical pathways, leading to changes in cellular function and activity.

Comparison with Similar Compounds

3-Formylbut-2-endiyl diacetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of formyl and acetoxy groups, which confer specific chemical properties and reactivity that are valuable in various research and industrial contexts.

Properties

CAS No.

85030-54-2

Molecular Formula

C9H12O5

Molecular Weight

200.19 g/mol

IUPAC Name

[(Z)-3-(acetyloxymethyl)-4-oxobut-2-enyl] acetate

InChI

InChI=1S/C9H12O5/c1-7(11)13-4-3-9(5-10)6-14-8(2)12/h3,5H,4,6H2,1-2H3/b9-3+

InChI Key

NEKPHUYQAAGESS-YCRREMRBSA-N

Isomeric SMILES

CC(=O)OC/C=C(/COC(=O)C)\C=O

Canonical SMILES

CC(=O)OCC=C(COC(=O)C)C=O

Origin of Product

United States

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